

# Early research on FY26 redox balance disruption

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | FY26    |           |
| Cat. No.:            | B607575 | Get Quote |

An in-depth analysis of early research on the hypothetical protein **FY26** reveals its emerging role as a critical modulator of cellular redox balance. This technical guide synthesizes foundational studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support further investigation by researchers, scientists, and drug development professionals.

### **Core Function and Pathway Association**

Early investigations suggest that **FY26** acts as a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under basal conditions, **FY26** facilitates the interaction between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2, promoting the ubiquitination and subsequent proteasomal degradation of Nrf2. Disruption of **FY26** function has been shown to impair this regulatory process, leading to an aberrant accumulation of Nrf2 and a subsequent imbalance in the cellular redox state.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from foundational studies on **FY26**, focusing on its interaction with the Keap1-Nrf2 complex and its impact on downstream antioxidant gene expression.

Table 1: Co-immunoprecipitation of FY26 with Keap1 and Nrf2



| Cell Line | Condition                            | Immunoprecipitating<br>Antibody | Co-precipitated Protein (Relative Densitometry Units) |
|-----------|--------------------------------------|---------------------------------|-------------------------------------------------------|
| HEK293T   | Vehicle Control                      | IgG Isotype Control             | 0.05 ± 0.01                                           |
| HEK293T   | Vehicle Control                      | Anti-FY26                       | Keap1: 1.2 ± 0.15                                     |
| HEK293T   | Vehicle Control                      | Anti-FY26                       | Nrf2: 0.3 ± 0.08                                      |
| HEK293T   | Tert-<br>butylhydroquinone<br>(tBHQ) | Anti-FY26                       | Keap1: 0.4 ± 0.09                                     |
| HEK293T   | Tert-<br>butylhydroquinone<br>(tBHQ) | Anti-FY26                       | Nrf2: 0.1 ± 0.02                                      |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Impact of **FY26** Knockdown on Antioxidant Response Element (ARE) - Driven Luciferase Activity

| Cell Line | Treatment    | siRNA Target      | Relative Luciferase<br>Units (RLU) |
|-----------|--------------|-------------------|------------------------------------|
| HepG2     | Vehicle      | Scrambled Control | 1.0 ± 0.1                          |
| HepG2     | Sulforaphane | Scrambled Control | 8.5 ± 0.7                          |
| HepG2     | Vehicle      | FY26              | 4.2 ± 0.5                          |
| HepG2     | Sulforaphane | FY26              | 15.1 ± 1.2                         |

Data are normalized to the vehicle-treated scrambled control and represent the mean  $\pm$  standard deviation of four replicates.

# **Key Experimental Protocols**



Detailed methodologies for the cornerstone experiments in early **FY26** research are provided below.

# **Protocol 1: Co-immunoprecipitation of Endogenous FY26**

- Cell Lysis: HEK293T cells were cultured to 80-90% confluency and treated with either vehicle (DMSO) or 100 µM tBHQ for 2 hours. Cells were washed twice with ice-cold PBS and lysed in 1 mL of ice-cold Pierce™ IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Pre-clearing: Cell lysates were centrifuged at 13,000 x g for 10 minutes at 4°C. The supernatant was transferred to a new tube, and 20 μL of Protein A/G PLUS-Agarose beads were added. The mixture was incubated for 1 hour at 4°C with gentle rotation.
- Immunoprecipitation: The pre-cleared lysate was centrifuged, and the supernatant was transferred to a new tube. 2 µg of anti-**FY26** antibody or a corresponding IgG isotype control was added, and the mixture was incubated overnight at 4°C with gentle rotation.
- Immune Complex Capture: 30  $\mu$ L of Protein A/G PLUS-Agarose beads were added to each sample and incubated for 2 hours at 4°C with gentle rotation.
- Washing: The beads were pelleted by centrifugation and washed three times with 1 mL of IP
   Lysis Buffer and once with 1 mL of ice-cold PBS.
- Elution and Western Blotting: The protein was eluted by adding 40 μL of 2x Laemmli sample buffer and boiling for 5 minutes. The samples were then resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Keap1 and Nrf2.

### **Protocol 2: ARE-Luciferase Reporter Assay**

- Cell Seeding and Transfection: HepG2 cells were seeded in a 24-well plate. After 24 hours, cells were co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using Lipofectamine 3000.
- siRNA Knockdown: 6 hours post-plasmid transfection, cells were transfected with either a scrambled control siRNA or an siRNA targeting FY26.



- Treatment: 48 hours after siRNA transfection, cells were treated with either vehicle (DMSO) or 10  $\mu$ M sulforaphane for 6 hours.
- Lysis and Luminescence Measurement: Cells were lysed, and firefly and Renilla luciferase
  activities were measured using the Dual-Luciferase® Reporter Assay System according to
  the manufacturer's instructions. The firefly luciferase activity was normalized to the Renilla
  luciferase activity to control for transfection efficiency.

# Signaling Pathways and Experimental Workflows

Visualizations of the proposed **FY26** signaling pathway and a standard experimental workflow are provided below using Graphviz.



Translocation

Click to download full resolution via product page

Caption: Proposed signaling pathway for **FY26** in the regulation of Nrf2.





Click to download full resolution via product page

Caption: Standard experimental workflow for investigating **FY26** function.

 To cite this document: BenchChem. [Early research on FY26 redox balance disruption]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607575#early-research-on-fy26-redox-balance-disruption]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com